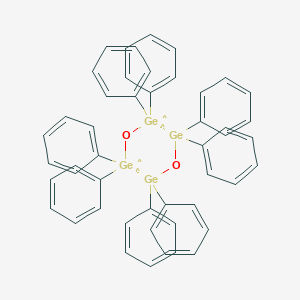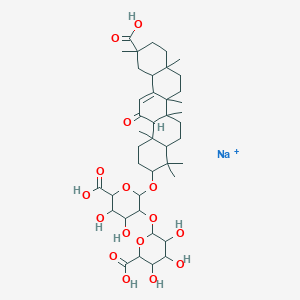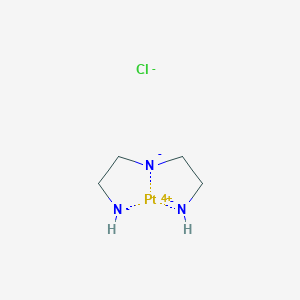
Phosphino, selenoxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphino, selenoxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents. In
Mecanismo De Acción
The mechanism of action of phosphino, selenoxo- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. It is thought that the cytotoxic activity of phosphino, selenoxo- is due to its ability to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Phosphino, selenoxo- has been shown to have several biochemical and physiological effects in cells. It has been shown to induce the expression of genes involved in oxidative stress and apoptosis. It has also been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phosphino, selenoxo- in lab experiments is its high reactivity and selectivity. This compound has been shown to be an effective catalyst for a variety of organic reactions, and its unique structure makes it a promising candidate for the development of new drugs and therapeutic agents.
One limitation of using phosphino, selenoxo- in lab experiments is its toxicity. This compound has been shown to exhibit cytotoxic activity against cancer cells, but it can also be toxic to normal cells at high concentrations. Careful consideration must be given to the dosage and concentration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of phosphino, selenoxo-. One area of research is the development of new catalytic applications for this compound. It has already been shown to be an effective catalyst for a variety of organic reactions, but there may be other reactions that it can catalyze.
Another area of research is the development of new anticancer agents based on the structure of phosphino, selenoxo-. This compound has shown promise as an anticancer agent, but more research is needed to fully understand its mechanism of action and to optimize its cytotoxic activity.
Conclusion:
Phosphino, selenoxo- is a unique chemical compound that has potential applications in various scientific fields, including catalysis, organic synthesis, and medicinal chemistry. Its high reactivity and selectivity make it a promising candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to optimize its cytotoxic activity against cancer cells.
Métodos De Síntesis
The synthesis of phosphino, selenoxo- can be achieved by the reaction of phosphine, selenium dioxide, and a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Phosphino, selenoxo- has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It has also been used as a ligand in transition metal catalysis.
In medicinal chemistry, phosphino, selenoxo- has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
12509-41-0 |
|---|---|
Nombre del producto |
Phosphino, selenoxo- |
Fórmula molecular |
H3O3PSe |
Peso molecular |
109.94 g/mol |
InChI |
InChI=1S/PSe/c1-2 |
Clave InChI |
DFRFKDSWUNYYGW-UHFFFAOYSA-N |
SMILES |
[P]=[Se] |
SMILES canónico |
[P]=[Se] |
Sinónimos |
monoselenophosphate selenophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)







![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
